

# A Technical Guide to the Pharmacokinetics of Ezetimibe and Its Primary Metabolites

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## Compound of Interest

Compound Name: Ezetimibe

Cat. No.: B1671841

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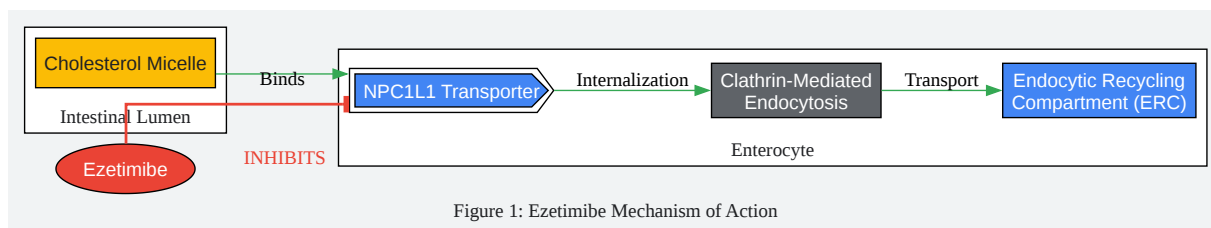
Audience: Researchers, Scientists, and Drug Development Professionals

## Abstract

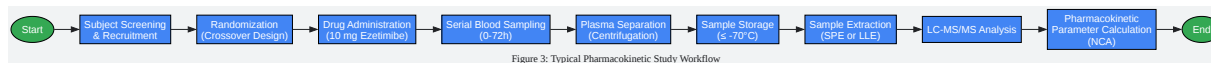
**Ezetimibe** is a lipid-lowering agent that inhibits the intestinal absorption of dietary and biliary cholesterol. Its pharmacokinetic (PK) profile is characterized by rapid absorption, extensive and rapid metabolism to its pharmacologically active glucuronide metabolite, significant enterohepatic circulation, and a long elimination half-life. This document provides an in-depth technical overview of the absorption, distribution, metabolism, and excretion (ADME) of **ezetimibe**, with a focus on quantitative data, experimental methodologies, and the key molecular pathways involved.

## Mechanism of Action

**Ezetimibe** selectively inhibits the absorption of cholesterol at the brush border of the small intestine.<sup>[1]</sup> Its molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter essential for intestinal cholesterol uptake.<sup>[1]</sup> **Ezetimibe** binds to NPC1L1, which blocks the clathrin/AP2-mediated endocytosis of the NPC1L1-cholesterol complex.<sup>[2][3]</sup> This action prevents cholesterol from entering the enterocytes, thereby reducing the delivery of intestinal cholesterol to the liver.<sup>[3]</sup> The result is a decrease in hepatic cholesterol stores, an increase in cholesterol clearance from the blood, and a subsequent reduction in plasma concentrations of LDL-cholesterol.<sup>[1]</sup>







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- 3. Ezetimibe blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]
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